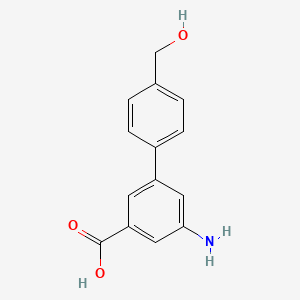3-Amino-5-(4-hydroxymethylphenyl)benzoic acid
CAS No.: 1261902-61-7
Cat. No.: VC11748300
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261902-61-7 |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 3-amino-5-[4-(hydroxymethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H13NO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8,15H2,(H,17,18) |
| Standard InChI Key | UYMIHZHYIJRYHX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O |
Introduction
Structural and Functional Analysis
Core Molecular Architecture
The target molecule combines a benzoic acid backbone with two key substituents:
-
Amino group (-NH₂) at the 3-position, which enhances solubility and enables participation in condensation or coupling reactions.
-
4-Hydroxymethylphenyl group at the 5-position, introducing steric bulk and hydroxyl functionality for potential hydrogen bonding or further derivatization.
Comparative analysis with 3-amino-5-(methoxycarbonyl)benzoic acid (CAS 28179-47-7) reveals that substituent electronic effects significantly influence reactivity. For instance, the methoxycarbonyl group in the analogous compound acts as an electron-withdrawing group, stabilizing intermediates during reduction reactions . In contrast, the hydroxymethylphenyl group in the target compound may exhibit electron-donating characteristics, altering reaction kinetics and product stability.
Hypothetical Synthesis Pathways
Nitro Reduction and Functional Group Interconversion
A plausible route involves:
-
Nitro Intermediate Preparation: Introducing a nitro group at the 3-position of 5-(4-hydroxymethylphenyl)benzoic acid via electrophilic aromatic substitution.
-
Catalytic Hydrogenation: Reducing the nitro group to an amine using Pd/C or Pd(OH)₂ under hydrogen pressure, a method validated for 3-nitro-4-hydroxybenzoic acid and 3-(methoxycarbonyl)-5-nitrobenzoic acid . Typical conditions include 50–100 psi H₂ at 95–100°C, yielding amines with >90% purity .
Critical Parameters:
-
Temperature control to prevent decarboxylation of the benzoic acid moiety.
Hydroxymethyl Group Installation
The 4-hydroxymethylphenyl substituent could be introduced via:
-
Friedel-Crafts Acylation: Attaching a acetyl-protected hydroxymethyl group followed by hydrolysis.
-
Suzuki Coupling: Utilizing a boronic ester derivative of 4-hydroxymethylbenzene to couple with a halogenated benzoic acid precursor.
Physicochemical Properties (Extrapolated)
While direct data for 3-amino-5-(4-hydroxymethylphenyl)benzoic acid are absent, properties can be inferred from similar compounds:
Stability Considerations:
-
The hydroxymethyl group may undergo oxidation to a carboxylic acid under acidic conditions.
-
The amino group necessitates inert atmospheres during storage to prevent oxidation .
Challenges and Future Directions
-
Synthetic Optimization: Scaling up the hypothetical routes requires addressing:
-
Protection/deprotection strategies for the hydroxymethyl group.
-
Purification challenges due to polar byproducts.
-
-
Analytical Characterization: Advanced techniques (e.g., X-ray crystallography, HRMS) would be essential to confirm structure and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume